molecular formula C36H48ClN7O9 B1147231 Boc-glu(obzl)-ala-arg-amc hcl CAS No. 133448-25-6

Boc-glu(obzl)-ala-arg-amc hcl

Cat. No. B1147231
M. Wt: 758.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-glu(obzl)-ala-arg-amc hcl” is a biochemical compound that is used in research . It is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . It is also a substrate for Vitamin K-dependent carboxylation .


Synthesis Analysis

“Boc-glu(obzl)-ala-arg-amc hcl” is an amino acid building block . It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .


Molecular Structure Analysis

The empirical formula of “Boc-glu(obzl)-ala-arg-amc hcl” is C17H23NO6 . Its molecular weight is 337.37 .


Chemical Reactions Analysis

“Boc-glu(obzl)-ala-arg-amc hcl” is a glutamic acid derivative . It is used in peptide synthesis .


Physical And Chemical Properties Analysis

“Boc-glu(obzl)-ala-arg-amc hcl” is a white to off-white powder . It has a melting point of 95-99 °C . It is stored at -20°C .

Scientific Research Applications

  • NMR Spectra Interpretation in Peptide Derivatives : Boc-Glu(OBzl)-Ala-Arg and related derivatives have been used as model compounds to interpret the 13C-NMR spectra of protected peptides (Schwenzer, Scheller, & Losse, 1979).

  • Studies on Arg-Arg Bond Formation : The protected peptide Boc-Arg(NO2)-Arg(NO2)-Glu(OBzl)-Ala-OBzl was synthesized and used to compare different coupling methods for forming the Arg-Arg bond (Neubert & Jakubke, 1978).

  • Synthesis of Specific Peptide Derivatives : Boc-Glu(OBzl)-Ala-Arg derivatives are used in the synthesis of specific peptide derivatives, as demonstrated by the preparation of peptide amides for proteases and trypsin analysis (Kawabata et al., 1988).

  • Crystal Structure Analysis : Boc-Glu(OBzl)-Ala-Arg derivatives have been analyzed for their crystal structures, illustrating parallel zipper arrangements of interacting helical peptide columns, which is significant for understanding peptide structure (Karle et al., 1990).

  • Control and Characterization of Higher-Molecular Peptides : These compounds are used in controlling the synthesis and characterization of higher-molecular peptides, as seen in the study of bovine insulin decapeptide derivatives (Schwenzer, Scheller, & Losse, 1979).

  • Investigation of Side Reactions in Peptide Synthesis : Boc-Glu(OBzl) derivatives are utilized in studies of side reactions during peptide synthesis, providing insights into steps needing improvement and opportunities for structural diversification in combinatorial design (Hsieh, Demaine, & Gurusidaiah, 2009).

Safety And Hazards

“Boc-glu(obzl)-ala-arg-amc hcl” is not for human or veterinary use . It is for research use only . It is classified as a combustible solid .

Future Directions

“Boc-glu(obzl)-ala-arg-amc hcl” continues to be a valuable tool in biochemical research . Its use in the synthesis of unique peptides makes it a critical component in the development of new biochemical compounds .

properties

IUPAC Name

benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N7O9.ClH/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23;/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);1H/t22-,26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAJGJDAJFELED-HNPQYTQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48ClN7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-glu(obzl)-ala-arg-amc hcl

Citations

For This Compound
4
Citations
BR Salu, SC Pando, MVD Brito, AF Medina… - Platelets, 2019 - Taylor & Francis
The purpose of antithrombotic therapy is the prevention of thrombus formation and/or its extension with a minimum risk of bleeding. The inhibition of a variety of proteolytic processes, …
Number of citations: 12 www.tandfonline.com
H Li, DP Visco Jr, ND Leipzig - AIChE Journal, 2014 - Wiley Online Library
Significance High‐throughput screening approaches, where hundreds of thousands of compounds are evaluated in microamounts for their activity against certain targets, can regularly …
Number of citations: 11 aiche.onlinelibrary.wiley.com
SB Choi, GS Bae, IJ Jo, SH Seo, DG Kim, JY Shin… - Pancreas, 2015 - ncbi.nlm.nih.gov
Objectives We aimed to evaluate the anti-inflammatory and inhibitory effects of Lithospermum erythrorhizon (LE) on cerulein-induced acute pancreatitis (AP) in a mouse model. Methods …
Number of citations: 10 www.ncbi.nlm.nih.gov
DA De Souza, BR Salu, RS Nogueira… - Journal of Clinical …, 2023 - mdpi.com
Several plant protein inhibitors with anticoagulant properties have been studied and characterized, including the Delonix regia trypsin inhibitor (DrTI). This protein inhibits serine …
Number of citations: 1 www.mdpi.com

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